4,4'-Methylenebis(2,6-dimethyl-3-nitroaniline) 4,4'-Methylenebis(2,6-dimethyl-3-nitroaniline)
Brand Name: Vulcanchem
CAS No.: 834902-00-0
VCID: VC16809976
InChI: InChI=1S/C17H20N4O4/c1-8-5-12(16(20(22)23)10(3)14(8)18)7-13-6-9(2)15(19)11(4)17(13)21(24)25/h5-6H,7,18-19H2,1-4H3
SMILES:
Molecular Formula: C17H20N4O4
Molecular Weight: 344.4 g/mol

4,4'-Methylenebis(2,6-dimethyl-3-nitroaniline)

CAS No.: 834902-00-0

Cat. No.: VC16809976

Molecular Formula: C17H20N4O4

Molecular Weight: 344.4 g/mol

* For research use only. Not for human or veterinary use.

4,4'-Methylenebis(2,6-dimethyl-3-nitroaniline) - 834902-00-0

Specification

CAS No. 834902-00-0
Molecular Formula C17H20N4O4
Molecular Weight 344.4 g/mol
IUPAC Name 4-[(4-amino-3,5-dimethyl-2-nitrophenyl)methyl]-2,6-dimethyl-3-nitroaniline
Standard InChI InChI=1S/C17H20N4O4/c1-8-5-12(16(20(22)23)10(3)14(8)18)7-13-6-9(2)15(19)11(4)17(13)21(24)25/h5-6H,7,18-19H2,1-4H3
Standard InChI Key BCGWYUBTTOOUTO-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C(=C1N)C)[N+](=O)[O-])CC2=C(C(=C(C(=C2)C)N)C)[N+](=O)[O-]

Introduction

Chemical Structure and Basic Properties

Molecular Architecture

The compound features two aromatic rings connected by a methylene bridge (CH2-\text{CH}_2-). Each ring is substituted with two methyl groups at the 2- and 6-positions and a nitro group at the 3-position, while an amino group occupies the 4-position . This arrangement creates significant steric hindrance, which influences reactivity and intermolecular interactions. The IUPAC name, 4-[(4-amino-3,5-dimethyl-2-nitrophenyl)methyl]-2,6-dimethyl-3-nitroaniline, reflects this substitution pattern .

Physicochemical Characteristics

Key properties include:

  • Molecular weight: 344.4 g/mol .

  • XLogP3-AA: 3.6, indicating moderate lipophilicity .

  • Hydrogen bond donors/acceptors: 2 donors and 6 acceptors, facilitating interactions with polar solvents .

  • Topological polar surface area: 144 Ų, suggesting limited membrane permeability .

The compound’s crystalline structure and stability are attributed to intramolecular hydrogen bonding and π-π stacking between aromatic rings.

Synthesis and Manufacturing

Synthetic Routes

The primary synthesis involves a condensation reaction between 2,6-dimethyl-3-nitroaniline and formaldehyde under acidic or basic conditions. The methylene bridge forms via electrophilic aromatic substitution, with the nitro groups directing regioselectivity. Optimized conditions (e.g., solvent choice, temperature) are critical to achieving high yields, as steric effects from the methyl groups can impede reaction kinetics.

Industrial Production

Large-scale manufacturing requires rigorous purification steps, including recrystallization from ethanol or acetone, to remove unreacted precursors and byproducts. Suppliers such as Parchem and Vulcanchem offer the compound in research-grade quantities, emphasizing its use in polymer chemistry.

Reactivity and Chemical Behavior

Silylation Studies

Silylation with chloro(trimethyl)silane (CTMS) has been explored to enhance processability in polymer synthesis. Computational studies reveal that the reaction is endothermic (ΔH>0\Delta H > 0) and requires overcoming steric barriers:

Reaction enthalpy (ΔH)=+58.2 kJ/molGibbs free energy (ΔG)=+62.4 kJ/mol\text{Reaction enthalpy } (\Delta H) = +58.2 \text{ kJ/mol} \\ \text{Gibbs free energy } (\Delta G) = +62.4 \text{ kJ/mol}

These values underscore the challenges in modifying sterically hindered aromatic amines.

Applications in Materials Science

Polyimides and Polyamides

The compound serves as a monomer in high-temperature polymers. For example, polyimides derived from 4,4'-Methylenebis(2,6-dimethyl-3-nitroaniline) exhibit glass transition temperatures (TgT_g) exceeding 300°C, making them suitable for aerospace and electronics applications.

Specialty Dyes and Adhesives

Its nitro groups contribute to chromophore development, enabling use in optoelectronic dyes. Additionally, methylene-linked diamines improve adhesion in epoxy resins by enhancing crosslink density.

Future Research Directions

  • Toxicokinetics: In vivo studies to assess bioaccumulation and metabolism.

  • Polymer Optimization: Tailoring substituents to enhance thermal stability.

  • Green Synthesis: Developing solvent-free or catalytic routes to improve sustainability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator